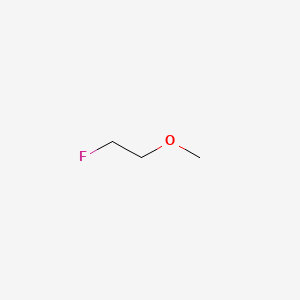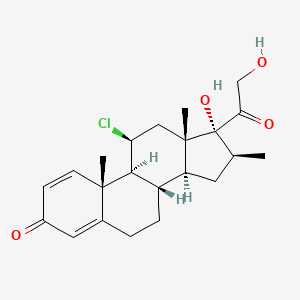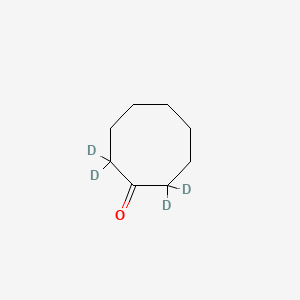
Ether, 2-fluoroethyl methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, 2-fluoroethyl methyl, is an organic compound with the molecular formula C3H7FO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique properties due to the presence of a fluorine atom, which can significantly alter its chemical behavior compared to non-fluorinated ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. .
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the fluorine atom in this compound, can influence its reactivity under specific conditions.
Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .
Applications De Recherche Scientifique
Ether, 2-fluoroethyl methyl, has several applications in scientific research:
Biology and Medicine: Fluorinated compounds are often explored for their potential in pharmaceuticals and diagnostic agents.
Industry: Its stability and reactivity make it useful in the production of specialized chemicals and materials.
Mécanisme D'action
The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .
Comparaison Avec Des Composés Similaires
- Methyl propyl ether (CH3OCH2CH2CH3)
- Ethyl methyl ether (CH3OCH2CH3)
- Diethyl ether (CH3CH2OCH2CH3)
Comparison: Ether, 2-fluoroethyl methyl, is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to non-fluorinated ethers.
Propriétés
Numéro CAS |
627-43-0 |
|---|---|
Formule moléculaire |
C3H7FO |
Poids moléculaire |
78.09 g/mol |
Nom IUPAC |
1-fluoro-2-methoxyethane |
InChI |
InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3 |
Clé InChI |
FQVSGUBAZSXHFZ-UHFFFAOYSA-N |
SMILES canonique |
COCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)

![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)



